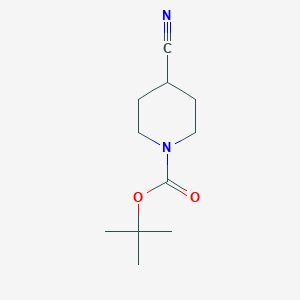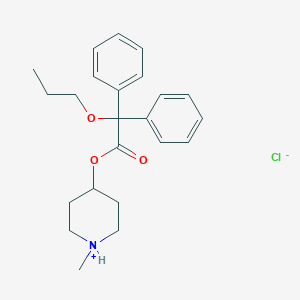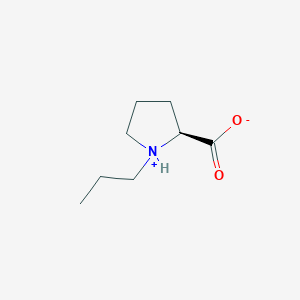
1-Boc-4-Cyanopiperidin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1-Boc-4-cyanopiperidine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is used in the production of fine chemicals and specialty materials
Wirkmechanismus
Target of Action
1-Boc-4-cyanopiperidine is an organic heterocyclic compound . It is used as a reactant in the synthesis of various compounds, including aminomethylated fluoropiperidines, protein kinase B inhibitors, GlyT1 inhibitors, and piperidinecarboxylic acids via nitrilase-catalyzed enantioselective synthesis . Therefore, the primary targets of 1-Boc-4-cyanopiperidine are these molecules and their associated biochemical pathways.
Mode of Action
This interaction results in the formation of new compounds, such as those mentioned above .
Biochemical Pathways
1-Boc-4-cyanopiperidine is involved in the synthesis of various compounds, each of which may affect different biochemical pathways. For instance, protein kinase B inhibitors can affect the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation . Similarly, GlyT1 inhibitors can affect the glycine reuptake process, which is crucial for neurotransmission .
Pharmacokinetics
Its physical and chemical properties, such as its molecular weight (21027 g/mol), boiling point (3253±350 °C), and solubility in chloroform , can influence its pharmacokinetic behavior.
Result of Action
The result of 1-Boc-4-cyanopiperidine’s action is the formation of new compounds, such as aminomethylated fluoropiperidines, protein kinase B inhibitors, GlyT1 inhibitors, and piperidinecarboxylic acids . These compounds can have various molecular and cellular effects, depending on their specific properties and functions.
Action Environment
The action of 1-Boc-4-cyanopiperidine can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Additionally, its solubility in chloroform indicates that the solvent used can influence its reactivity and efficacy.
Biochemische Analyse
Biochemical Properties
It is known to be used as a reactant in the synthesis of various compounds, including aminomethylated fluoropiperidines, protein kinase B inhibitors, and GlyT1 inhibitors
Cellular Effects
As a pharmaceutical intermediate, it is likely to influence cell function indirectly through its role in the synthesis of other biologically active compounds .
Molecular Mechanism
It is known to be involved in the synthesis of various compounds through reactions such as double addition reactions of methyllithium and n-butyllithium to unsaturated nitriles
Temporal Effects in Laboratory Settings
The compound has a melting point of 60-63 °C and a boiling point of 325.3±35.0 °C . It is typically stored at 2-8°C .
Metabolic Pathways
As a pharmaceutical intermediate, it is likely to be involved in the metabolic pathways of the compounds it helps synthesize .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Boc-4-cyanopiperidine can be synthesized through the dehydration of oximes and amides to nitriles. One common method involves the reaction of 1-tert-butoxycarbonyl-4-piperidinecarboxaldehyde with potassium hexafluorophosphate, tert-butyl nitrite, 2,2,6,6-tetramethyl-1-piperidinyloxy free radical, and oxygen in acetonitrile at 30°C for 8 hours. The reaction mixture is then stirred with sodium thiosulfate solution and extracted with ether. The organic layer is separated, and the solvent is distilled off under reduced pressure. The residue is subjected to column chromatography to obtain 1-Boc-4-cyanopiperidine with an isolation yield of 70-73% .
Industrial Production Methods: Industrial production of 1-Boc-4-cyanopiperidine typically follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Boc-4-cyanopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-cyanopiperidine can be compared with other similar compounds, such as:
1-Boc-4-aminopiperidine: Used as an intermediate in the synthesis of pharmaceuticals.
1-Boc-4-hydroxypiperidine: Utilized in the preparation of various piperidine derivatives.
1-Boc-4-bromopiperidine: Employed in the synthesis of complex organic molecules.
Uniqueness: 1-Boc-4-cyanopiperidine is unique due to its nitrile group, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the development of a wide range of bioactive compounds .
Eigenschaften
IUPAC Name |
tert-butyl 4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQADQTBQNVARAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363890 | |
| Record name | 1-Boc-4-cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91419-52-2 | |
| Record name | 1-Boc-4-cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-cyanopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














